molecular formula C14H9NO5 B6396820 2-(2-Formylphenyl)-4-nitrobenzoic acid CAS No. 1262005-51-5

2-(2-Formylphenyl)-4-nitrobenzoic acid

Cat. No.: B6396820
CAS No.: 1262005-51-5
M. Wt: 271.22 g/mol
InChI Key: ZESLPSFMCOSFFZ-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-4-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a formylphenyl substituent at the 2-position of the aromatic ring. This compound combines the electron-withdrawing nitro group (-NO₂) at the 4-position with a reactive formyl group (-CHO) at the ortho position of the adjacent phenyl ring. Its molecular structure suggests applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name

2-(2-formylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-3-1-2-4-11(9)13-7-10(15(19)20)5-6-12(13)14(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESLPSFMCOSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688862
Record name 2'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-51-5
Record name 2'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-formylbenzoic acid followed by further functionalization to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2-Carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: 2-(2-Formylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Formylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)-4-nitrobenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

2-Chloro-4-(2-formylphenyl)benzoic Acid

  • Structure : Replaces the nitro group with chlorine at the 4-position.
  • Properties : The chlorine atom, being less electron-withdrawing than nitro, reduces acidity compared to the nitro-substituted parent compound. However, the formylphenyl group retains reactivity for further derivatization.
  • Hazards : Classified as harmful by inhalation, skin contact, or ingestion, similar to nitro analogs, but with distinct toxicity profiles due to halogen substitution .

2-(Acetylamino)-4-nitrobenzoic Acid (CAS 951-97-3)

  • Structure: Substitutes the formylphenyl group with an acetylamino (-NHCOCH₃) group at the 2-position.
  • Molecular mass = 224.17 g/mol .

2-(4-Methoxyphenylamino)-4-nitrobenzoic Acid (CAS 91-42-9)

  • Structure: Features a methoxy-substituted anilino group at the 2-position.
  • Properties : The methoxy group (-OCH₃) is electron-donating, counteracting the nitro group’s electron-withdrawing effect. This reduces acidity (pKa) and may alter solubility in organic solvents. Reported hazards include respiratory irritation .

Functional Group Comparisons

4-Nitrobenzoic Acid (CAS 62-23-7)

  • Structure : Lacks the 2-formylphenyl substituent.
  • Properties: Solubility: Soluble in alcohols (e.g., methanol: ~25 g/L at 298 K), ethers, and esters. Abraham model descriptors: log₁₀c₁,W = −2.98 (aqueous solubility), S = 1.520 (polarizability), A = 0.680 (hydrogen-bond acidity) .
  • Comparison : The addition of the 2-formylphenyl group in 2-(2-formylphenyl)-4-nitrobenzoic acid likely reduces aqueous solubility due to increased hydrophobicity but introduces sites for intermolecular interactions (e.g., hydrogen bonding via -CHO).

Nitrobenzoate Esters (e.g., Compound B3)

  • Example: 2-(Cyclohexylamino)-2-oxo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl-4-nitrobenzoate.
  • Properties : The esterification of the carboxylic acid group reduces acidity and enhances lipophilicity. The boronic ester moiety enables Suzuki coupling, a feature absent in the carboxylic acid form .

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